1-[4-(2-Nitropropan-2-yl)furan-2-yl]ethan-1-one
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Overview
Description
1-[4-(2-Nitropropan-2-yl)furan-2-yl]ethan-1-one is an organic compound with the molecular formula C9H11NO4. It is a derivative of furan, a heterocyclic aromatic compound, and contains a nitro group and an ethanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Nitropropan-2-yl)furan-2-yl]ethan-1-one typically involves the nitration of a furan derivative followed by the introduction of an ethanone group. One common method involves the reaction of 2-nitropropane with furan-2-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Nitropropan-2-yl)furan-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a metal catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted furan derivatives with various functional groups.
Scientific Research Applications
1-[4-(2-Nitropropan-2-yl)furan-2-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(2-Nitropropan-2-yl)furan-2-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell walls or anti-inflammatory effects by modulating inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
2-Acetylfuran: A similar compound with a furan ring and an ethanone group but without the nitro group.
Methyl 4-(2-nitropropan-2-yl)furan-2-carboxylate: Another furan derivative with a nitro group and a carboxylate group.
5-Acetylfuran-2-boronic acid: A furan derivative with an acetyl group and a boronic acid group.
Uniqueness
1-[4-(2-Nitropropan-2-yl)furan-2-yl]ethan-1-one is unique due to the presence of both a nitro group and an ethanone group on the furan ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
101384-03-6 |
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Molecular Formula |
C9H11NO4 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
1-[4-(2-nitropropan-2-yl)furan-2-yl]ethanone |
InChI |
InChI=1S/C9H11NO4/c1-6(11)8-4-7(5-14-8)9(2,3)10(12)13/h4-5H,1-3H3 |
InChI Key |
SVHFKWCBHKLMGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CO1)C(C)(C)[N+](=O)[O-] |
Origin of Product |
United States |
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